molecular formula C17H23N5O5S2 B11540951 3-butyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea

3-butyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea

Cat. No.: B11540951
M. Wt: 441.5 g/mol
InChI Key: PBTBFOWOYBXYSB-PBFBHLFASA-N
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Description

“3-BUTYL-1-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-1-HYDROXYUREA” is a complex organic compound that features a variety of functional groups, including a nitrofuran moiety, a thiazolidine ring, and a hydroxyurea group. Compounds with such diverse functionalities are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-BUTYL-1-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-1-HYDROXYUREA” would likely involve multiple steps, including the formation of the thiazolidine ring, the introduction of the nitrofuran moiety, and the final coupling with the hydroxyurea group. Each step would require specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of such a compound would necessitate optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

“3-BUTYL-1-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-1-HYDROXYUREA” can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the nitrofuran moiety could produce various oxidized species.

Scientific Research Applications

Chemistry

In chemistry, “3-BUTYL-1-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-1-HYDROXYUREA” could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

Biologically, compounds with nitrofuran and thiazolidine moieties are often investigated for their antimicrobial and anticancer activities. The hydroxyurea group is also known for its potential to inhibit ribonucleotide reductase, an enzyme involved in DNA synthesis.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, particularly in the treatment of bacterial infections or cancer. Its unique structure might allow it to interact with specific biological targets, leading to novel drug candidates.

Industry

Industrially, such compounds could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of “3-BUTYL-1-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-1-HYDROXYUREA” would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer activity, it could interfere with DNA synthesis or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other nitrofuran derivatives, thiazolidine-containing molecules, and hydroxyurea-based drugs. Examples include:

    Nitrofurantoin: A well-known nitrofuran antibiotic.

    Thiazolidinediones: A class of drugs used to treat diabetes.

    Hydroxyurea: A medication used to treat certain cancers and sickle cell anemia.

Uniqueness

What sets “3-BUTYL-1-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-1-HYDROXYUREA” apart is its unique combination of functional groups, which could confer a distinct set of chemical and biological properties. This uniqueness might make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H23N5O5S2

Molecular Weight

441.5 g/mol

IUPAC Name

3-butyl-1-[5,5-dimethyl-3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxyurea

InChI

InChI=1S/C17H23N5O5S2/c1-4-5-10-18-15(23)21(24)14-17(2,3)29-16(28)20(14)19-11-6-7-12-8-9-13(27-12)22(25)26/h6-9,11,14,24H,4-5,10H2,1-3H3,(H,18,23)/b7-6+,19-11+

InChI Key

PBTBFOWOYBXYSB-PBFBHLFASA-N

Isomeric SMILES

CCCCNC(=O)N(C1C(SC(=S)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])(C)C)O

Canonical SMILES

CCCCNC(=O)N(C1C(SC(=S)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])(C)C)O

Origin of Product

United States

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